Rho-Kinase-IN-3

Description

Properties

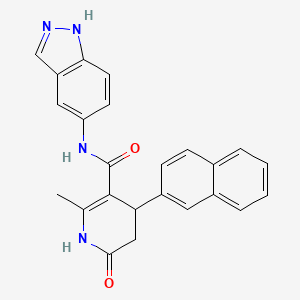

Molecular Formula |

C24H20N4O2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30) |

InChI Key |

ODLNBFNBEPOFNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK270822A |

Origin of Product |

United States |

Foundational & Exploratory

Rho-Kinase-IN-3: A Technical Guide to its Mechanism of Action on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, influencing a myriad of cellular processes including cell contraction, motility, adhesion, and morphology.[2][3] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK a compelling therapeutic target. This technical guide focuses on Rho-Kinase-IN-3, a potent and selective inhibitor of ROCK1, detailing its mechanism of action on the actin cytoskeleton, providing relevant experimental protocols, and visualizing the associated signaling pathways.

This compound: A Potent and Selective ROCK1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Rho kinase 1 (ROCK1). Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[4]

Quantitative Data

The inhibitory activity of this compound has been quantified, highlighting its potency. While extensive quantitative data on its cellular effects are not widely published, its in vitro inhibitory concentration is a key metric.

| Compound | Target | IC50 | Reference |

| This compound | ROCK1 | 8 nM |

Caption: Table 1. In vitro inhibitory potency of this compound against ROCK1.

Mechanism of Action on the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) and associated proteins that governs cell shape and movement. The RhoA/ROCK pathway plays a pivotal role in regulating the organization and contractility of this network. By inhibiting ROCK1, this compound disrupts these regulatory processes, leading to distinct changes in the actin cytoskeleton.

The canonical RhoA/ROCK signaling pathway influences the actin cytoskeleton through two primary downstream branches:

-

Regulation of Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1).[4][5] This inactivation leads to an increase in the phosphorylation of the regulatory myosin light chain (MLC), which in turn promotes the assembly of myosin II filaments and enhances their ATPase activity.[2] The resulting increase in actomyosin contractility drives the formation of stress fibers and focal adhesions.[6] this compound, by inhibiting ROCK, prevents the inactivation of MLCP, leading to decreased MLC phosphorylation, reduced actomyosin contractility, and disassembly of stress fibers.[7]

-

Regulation of Actin Filament Dynamics via the LIMK/Cofilin Pathway: ROCK phosphorylates and activates LIM kinases (LIMK1 and LIMK2).[8] Activated LIMK then phosphorylates and inactivates the actin-depolymerizing factor cofilin.[8] In its inactive, phosphorylated state, cofilin can no longer bind to and sever F-actin, leading to the stabilization and accumulation of actin filaments.[5] By inhibiting ROCK, this compound prevents the activation of LIMK, which in turn leads to the dephosphorylation and activation of cofilin. Active cofilin then promotes the depolymerization and severing of actin filaments, resulting in a more dynamic and less bundled actin cytoskeleton.

The net effect of this compound on the actin cytoskeleton is a reduction in stress fibers, a decrease in cellular contractility, and a promotion of a more dynamic and less organized actin network. These changes have profound effects on cell morphology, adhesion, and migration.

Signaling Pathways

The following diagrams illustrate the core signaling pathways affected by this compound.

Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To investigate the effects of this compound on the actin cytoskeleton, a series of key experiments can be performed. Detailed methodologies are provided below.

Rho Kinase Activity Assay

This assay measures the ability of this compound to inhibit ROCK activity directly.

Principle: An ELISA-based assay that detects the phosphorylation of a ROCK substrate, typically MYPT1, by active ROCK. The inhibition of this phosphorylation in the presence of this compound is quantified.[9][10]

Methodology:

-

Plate Preparation: Use a 96-well plate pre-coated with recombinant MYPT1.[9]

-

Kinase Reaction:

-

Detection:

-

Wash the wells to remove the kinase reaction components.

-

Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696).[9]

-

Incubate for 1 hour at room temperature.

-

Wash and add an HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a Rho Kinase (ROCK) activity assay.

Phalloidin Staining for F-actin Visualization

This method allows for the direct visualization of changes in the actin cytoskeleton, such as the disassembly of stress fibers, following treatment with this compound.

Principle: Fluorescently-conjugated phalloidin binds with high affinity to F-actin, allowing for its visualization by fluorescence microscopy.[11][12]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Staining:

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Western Blot Analysis of Phosphorylated Cofilin

This experiment quantifies the effect of this compound on the phosphorylation status of cofilin, a key downstream effector in the ROCK pathway.

Principle: Western blotting is used to detect the levels of phosphorylated cofilin (inactive) relative to total cofilin in cell lysates.[15][16]

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.[15]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[17]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated cofilin (e.g., anti-phospho-cofilin Ser3) overnight at 4°C.[18]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometric analysis to quantify the levels of phosphorylated cofilin.

-

To normalize, strip the blot and re-probe with an antibody for total cofilin or a loading control like GAPDH.

-

Caption: Workflow for Western Blot analysis of phosphorylated cofilin.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the functional consequence of this compound treatment on cell motility, which is highly dependent on actin cytoskeleton dynamics.

Principle: A scratch is made in a confluent cell monolayer, and the rate at which the cells migrate to close the "wound" is measured over time.[19][20]

Methodology:

-

Cell Seeding and Monolayer Formation:

-

Seed cells in a multi-well plate and grow them to full confluency.

-

-

Creating the "Wound":

-

Use a sterile pipette tip to create a uniform scratch across the center of each well.

-

Wash the wells with PBS to remove dislodged cells.

-

-

Treatment and Imaging:

-

Add fresh media containing different concentrations of this compound or vehicle control to the wells.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time for each treatment condition.

-

Conclusion

This compound is a valuable research tool for dissecting the intricate role of the RhoA/ROCK1 signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity make it a precise instrument for studying the downstream consequences of ROCK1 inhibition. The experimental protocols outlined in this guide provide a framework for characterizing the effects of this compound on actin dynamics, cell morphology, and motility. Further investigation into the cellular effects of this inhibitor will undoubtedly contribute to a deeper understanding of the physiological and pathological processes governed by the actin cytoskeleton and may inform the development of novel therapeutic strategies targeting the ROCK pathway.

References

- 1. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]

- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdbonline.org [sdbonline.org]

- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Regulation of the actin cytoskeleton by Rho kinase controls antigen presentation by CD1d - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 11. Phalloidin staining protocol | Abcam [abcam.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Western Blot Analysis of Cofilin Phosphorylation [bio-protocol.org]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Phospho-Cofilin (Ser3) (77G2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 19. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Downstream Effectors of Rho-Kinase: A Technical Guide for Researchers

For professionals in research, drug discovery, and development, this guide provides an in-depth exploration of the downstream effectors of Rho-Kinase (ROCK), a critical enzyme in cellular signaling. This document details the molecular pathways influenced by ROCK and the consequences of its inhibition, with a focus on the methodologies used to quantify these effects.

Introduction

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. It is a principal downstream effector of the small GTPase RhoA. The two isoforms of ROCK, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in the pathophysiology of various diseases, including cardiovascular disorders, cancer, and neurological conditions.[1][2] Consequently, ROCK has emerged as a significant therapeutic target, with several inhibitors in clinical and preclinical development. This guide will focus on the downstream molecular players affected by ROCK activity and its inhibition.

Core Signaling Pathways of Rho-Kinase

The primary mechanism of ROCK action involves the phosphorylation of a number of downstream substrates, leading to increased actin-myosin contractility and stabilization of the actin cytoskeleton.[2][3] The central signaling cascades are detailed below.

The ROCK/MYPT1/MLC Pathway: Regulating Myosin Activity

A major function of ROCK is to increase the phosphorylation of the regulatory Myosin Light Chain (MLC), which is a key event in initiating smooth muscle contraction and stress fiber formation in non-muscle cells.[4][5] ROCK achieves this through a dual mechanism:

-

Direct Phosphorylation of MLC: ROCK can directly phosphorylate MLC at Serine-19, the same site targeted by Myosin Light Chain Kinase (MLCK).[1]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the Myosin Phosphatase Target subunit 1 (MYPT1) of MLCP at Threonine-696 and Threonine-853.[6] This phosphorylation inhibits the activity of MLCP, the enzyme responsible for dephosphorylating MLC. The net effect is a sustained increase in phosphorylated MLC (p-MLC).[6][7]

The inhibition of MLCP is considered the primary mechanism by which ROCK regulates smooth muscle contraction and cytoskeletal tension.[6]

The ROCK/LIMK/Cofilin Pathway: Modulating Actin Filament Dynamics

ROCK also plays a crucial role in stabilizing actin filaments. This is mediated through the phosphorylation and activation of LIM kinases (LIMK1 and LIMK2).[3][6] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][6] Phosphorylated cofilin is unable to bind to and sever actin filaments, leading to an accumulation of filamentous actin (F-actin) and the stabilization of stress fibers.[3][6]

Quantitative Effects of ROCK Inhibition on Downstream Effectors

| Downstream Effector | Parameter Measured | ROCK Inhibitor | Cell/Tissue Type | Observed Effect | Reference |

| Myosin Light Chain (MLC) | Phosphorylation at Ser19 | Y-27632 | Human Platelets | Inhibition of thrombin-induced MLC phosphorylation. | [8] |

| Phosphorylation at Ser19/Thr18 | Y-27632 | Spastic canine basilar artery | Decrease in MLC phosphorylation levels. | [1] | |

| Myosin Phosphatase Target 1 (MYPT1) | Phosphorylation at Thr696 | Y-27632 | Angiotensin II-stimulated Vascular Smooth Muscle Cells | Complete block of Angiotensin II-induced MYPT1 phosphorylation. | [2] |

| Phosphorylation at Thr855 | Dominant Negative Rho-Kinase | COS7 cells | Strong inhibition of GFP-MYPT1 phosphorylation. | [9] | |

| LIM Kinase (LIMK) | Phosphorylation | Dominant Negative LIMK | Vascular Endothelial Cells | Blocked shear stress-induced SREBP activation. | [6] |

| Cofilin | Phosphorylation | Y-27632 or BMS-5 (LIMK inhibitor) | Isolated rod cells | Significant reduction in injury-induced cofilin phosphorylation. | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of ROCK signaling pathways.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a standard method for detecting the phosphorylation status of ROCK substrates like MLC, MYPT1, and cofilin.

1. Cell Lysis and Protein Extraction:

-

Treat cells with the ROCK inhibitor (e.g., Rho-Kinase-IN-3) at desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MLC, anti-phospho-MYPT1, anti-phospho-cofilin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[11]

In Vitro Kinase Assay

This assay measures the direct enzymatic activity of ROCK on a specific substrate.

1. Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add recombinant active ROCK enzyme to the reaction buffer.

-

Add the substrate (e.g., recombinant MYPT1 or a peptide substrate).

-

Add the ROCK inhibitor (e.g., this compound) at various concentrations.

-

Initiate the kinase reaction by adding ATP.

2. Incubation and Detection:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Detect substrate phosphorylation using one of the following methods:

-

ELISA-based assay: Use a phospho-specific antibody to detect the phosphorylated substrate in an enzyme-linked immunosorbent assay format.[7]

-

Radiometric assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

-

Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to identify and quantify the phosphorylated substrate.[2]

-

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways downstream of Rho-Kinase.

Caption: The ROCK-MYPT1-MLC signaling pathway.

References

- 1. Dynamic regulation of myosin light chain phosphorylation by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiplex Substrate Profiling by Mass Spectrometry for Kinases as a Method for Revealing Quantitative Substrate Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proteomic screening for Rho-kinase substrates by combining kinase and phosphatase inhibitors with 14-3-3ζ affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 8. Dichotomous regulation of myosin phosphorylation and shape change by Rho-kinase and calcium in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Discovery and Development of Rho-Kinase-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development timeline of Rho-Kinase-IN-3, a potent and selective inhibitor of Rho-kinase (ROCK). We will delve into the core aspects of its synthesis, preclinical evaluation, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this significant research compound.

Introduction to Rho-Kinase and Its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer, making ROCK an attractive therapeutic target. This compound has emerged from research efforts as a potent and selective inhibitor of ROCK1, offering a valuable tool for studying the physiological and pathological roles of this kinase.

Discovery and Development Timeline

The discovery of this compound, identified as compound 12 in its initial publication, was the result of a focused drug discovery program aimed at identifying selective ROCK inhibitors. The following timeline outlines the key stages of its early development:

-

2007: The seminal paper by Goodman et al. is published in the Journal of Medicinal Chemistry, detailing the design, synthesis, and structure-activity relationship (SAR) studies of a series of dihydropyridone indazole amides as ROCK inhibitors. Within this series, compound 12 (this compound) is identified as a highly potent and selective inhibitor of ROCK1.[1]

At present, this compound remains a research compound, and there is no publicly available information regarding its advancement into later-stage preclinical or clinical development. Its primary utility lies in its application as a chemical probe for investigating the biological functions of ROCK1.

Quantitative Data Summary

The inhibitory activity of this compound (compound 12) against ROCK1 was a key finding of the initial study. The following table summarizes the reported quantitative data for this compound.

| Compound Name | Target | IC50 (nM) |

| This compound (compound 12) | ROCK1 | 8 |

Table 1: In vitro inhibitory potency of this compound against ROCK1.[1]

Signaling Pathway

This compound exerts its effect by inhibiting the catalytic activity of ROCK1, thereby modulating downstream signaling events. The canonical RhoA/ROCK signaling pathway is depicted in the diagram below. Activation of G-protein coupled receptors (GPCRs) by ligands such as angiotensin II leads to the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, including Myosin Light Chain (MLC) phosphatase and LIM kinase. This leads to increased MLC phosphorylation, resulting in smooth muscle contraction and stress fiber formation.

Experimental Protocols

The following section details the methodologies for the key experiments cited in the discovery of this compound.

Synthesis of this compound (Compound 12)

A detailed synthesis protocol for this compound would be found in the supplementary information of the primary research article by Goodman et al. (2007). The general synthetic scheme would likely involve the coupling of a dihydropyridone core with a substituted indazole amide.

Disclaimer: The following is a generalized representation of a potential synthetic workflow and not the specific, detailed protocol from the original publication.

In Vitro Kinase Assay (IMAP Fluorescence Polarization Assay)

The inhibitory activity of this compound against ROCK1 was determined using an in vitro kinase assay. A common method for this is the IMAP (Immobilized Metal Affinity for Phosphochemicals) fluorescence polarization assay.

Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The phosphorylated peptide binds to nanoparticles containing trivalent metal ions, causing a decrease in its rotational speed and a corresponding increase in fluorescence polarization. Kinase inhibition is measured as a decrease in the fluorescence polarization signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute recombinant human ROCK1 enzyme to the desired concentration in assay buffer.

-

Prepare a solution of the fluorescently labeled peptide substrate (e.g., FL-S6 kinase substrate peptide) and ATP in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.

-

Add the ROCK1 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the IMAP binding solution.

-

Incubate to allow for binding of the phosphorylated substrate to the nanoparticles.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is determined by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound, also known as compound 12 from the work of Goodman et al.[1], represents a significant milestone in the development of potent and selective ROCK1 inhibitors. Its discovery has provided the research community with a valuable chemical tool to further elucidate the roles of ROCK1 in health and disease. While its clinical development status is not publicly known, the foundational research on this compound has contributed to the broader understanding of ROCK inhibition and has paved the way for the development of other ROCK inhibitors that have advanced to clinical trials and therapeutic use. This technical guide has summarized the key aspects of its discovery, biological activity, and the experimental approaches used in its initial characterization, providing a comprehensive resource for researchers in the field.

References

Investigating the Role of Rho-Kinase-IN-3 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential role of Rho-Kinase-IN-3, a potent and selective Rho-Kinase 1 (ROCK1) inhibitor, in the regulation of apoptosis. While direct experimental evidence for this compound's involvement in apoptosis is currently limited, this document extrapolates its potential functions based on the well-documented effects of other Rho-Kinase inhibitors. We will delve into the intricate signaling pathways governed by ROCK that influence programmed cell death, present quantitative data from studies on analogous inhibitors, and provide detailed experimental protocols for investigating these effects. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound in diseases characterized by aberrant apoptosis.

Introduction to Rho-Kinase and its Role in Apoptosis

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and, importantly, apoptosis.[3][4] The influence of ROCK on apoptosis is complex and can be either pro-apoptotic or anti-apoptotic, depending on the cellular context and the specific stimuli.[5]

Pro-apoptotic functions of ROCK include:

-

Membrane Blebbing: During the execution phase of apoptosis, caspase-3 cleaves and activates ROCK1, leading to the phosphorylation of Myosin Light Chain (MLC) and subsequent contraction of the actin-myosin cytoskeleton, resulting in the characteristic membrane blebbing of apoptotic cells.

-

Regulation of Bcl-2 Family Proteins: ROCK signaling can influence the expression of pro- and anti-apoptotic members of the Bcl-2 protein family.[5]

-

Activation of Caspases: The Rho/ROCK pathway can be involved in the activation of initiator and executioner caspases.

Anti-apoptotic functions of ROCK are also observed, where inhibition of ROCK can lead to:

-

Induction of Apoptosis: In some cell types, inhibition of ROCK signaling disrupts the actin cytoskeleton and can trigger apoptosis.

-

Increased Cell Survival: Conversely, in other contexts, ROCK inhibition has been shown to protect cells from apoptosis induced by various stressors.[5][6]

This compound: A Potent ROCK1 Inhibitor

This compound is a potent and selective inhibitor of ROCK1, with a reported IC50 value of 8 nM.[1][2][4][7][8][9][10][11][12][13][14][15] Its primary described application in the scientific literature is in the context of hypertension research.[1][4] To date, there are no published studies directly investigating the role of this compound in apoptosis. However, given its potent inhibitory action on ROCK1, it is plausible that this compound will modulate apoptotic pathways in a manner similar to other well-characterized ROCK inhibitors like Y-27632 and Fasudil.

Quantitative Data on the Effects of ROCK Inhibitors on Apoptosis

The following tables summarize quantitative data from studies on the effects of the widely used ROCK inhibitors, Y-27632 and Fasudil, on apoptosis. This data provides a basis for hypothesizing the potential effects of this compound.

| Inhibitor | Cell Type | Treatment | Effect on Apoptosis | Quantitative Measurement | Reference |

| Y-27632 | Salivary Gland Stem Cells | 10 µM | Inhibition of apoptosis | Early apoptosis: 0.32 ± 0.29% (vs. 1.86 ± 0.97% in control) Late apoptosis: 0.72 ± 0.54% (vs. 4.43 ± 1.25% in control) | [5] |

| Y-27632 | Human Cardiac Stem Cells | Pre-treatment | Attenuation of Doxorubicin-induced apoptosis | Significant reduction in cleaved Caspase-3 | [16] |

| Y-27632 | Murine Prostate Stem/Progenitor Cells | 10 µM | Suppression of dissociation-induced apoptosis | 8-fold increase in cloning efficiency | [6] |

| Y-27632 | Ovine Spermatogonial Stem Cells | 20 µM | Increased necrosis | Significantly decreased cell viability | [17] |

| Fasudil | Small-Cell Lung Cancer (SCLC) Cells | 100 µg/mL | Promotion of apoptosis | IC50: 76.04 µg/mL | [3] |

| Fasudil | Rat Cardiomyocytes | Ischemia/Reperfusion | Reduction of apoptosis | Inhibition of JNK-mediated AIF translocation | [18] |

| Inhibitor | Cell Type | Treatment | Effect on Apoptosis-Related Proteins | Quantitative Measurement | Reference |

| Y-27632 | Salivary Gland Stem Cells | 10 µM | Upregulation of anti-apoptotic protein | Significantly increased BCL-2 expression | [5] |

| Y-27632 | Ovine Spermatogonial Stem Cells | 5-10 µM | Modulation of pro- and anti-apoptotic genes | Up-regulation of Bcl-2, down-regulation of p53 and Bax | [17] |

| Fasudil | Small-Cell Lung Cancer (SCLC) Cells | 100 µg/mL | Downregulation of cell cycle proteins | Large reduction in c-myc and cyclin D1 expression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in apoptosis.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cells by treating with this compound at various concentrations and time points. Include appropriate vehicle controls.

-

Harvest cells (for adherent cells, use a gentle detachment method like trypsin-EDTA).

-

Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[22]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[22]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][22]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[22]

-

Analyze the samples on a flow cytometer within one hour.

-

Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24][25][26]

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme with the labeled dUTP solution).

-

Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[24]

-

-

Detection:

-

Wash the cells to remove unincorporated nucleotides.

-

If using an indirect detection method, incubate with the secondary detection reagent (e.g., streptavidin-fluorophore).

-

Counterstain with a nuclear stain like DAPI or Hoechst.

-

-

Analysis:

-

Visualize the samples under a fluorescence microscope or analyze by flow cytometry. TUNEL-positive cells will exhibit fluorescence.

-

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[27][28][29][30][31]

Materials:

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

-

Cell Lysis Buffer

-

Assay Buffer

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with this compound and collect cell pellets.

-

Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[27]

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Assay Reaction:

-

Add the cell lysate to a 96-well plate.

-

Prepare the reaction mixture containing the assay buffer and the caspase-3 substrate.

-

Add the reaction mixture to each well.

-

Incubate the plate at 37°C for 1-2 hours.[27]

-

-

Measurement:

Western Blotting for Bcl-2 and Bax

This technique is used to determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bax to Bcl-2 is often used as an indicator of the apoptotic potential of a cell.[32][33][34][35][36]

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse this compound-treated cells in RIPA buffer.[32]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[32]

-

-

Immunoblotting:

-

Detection:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.

-

Signaling Pathways and Experimental Workflow Diagrams

Rho/ROCK Signaling in Apoptosis

Caption: The Rho/ROCK signaling pathway in apoptosis.

Experimental Workflow for Investigating this compound in Apoptosis

Caption: Experimental workflow for apoptosis studies.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of ROCK1, a key regulator of apoptosis. While direct experimental data on the effects of this compound on apoptosis is lacking, the extensive research on other ROCK inhibitors such as Y-27632 and Fasudil provides a strong rationale for investigating its potential in this area. The provided experimental protocols and background information offer a solid framework for researchers to systematically evaluate the pro- or anti-apoptotic effects of this compound in various cellular contexts.

Future studies should focus on:

-

Determining the IC₅₀ of this compound for inducing or inhibiting apoptosis in different cell lines.

-

Elucidating the specific downstream signaling pathways modulated by this compound in the context of apoptosis.

-

Investigating the therapeutic potential of this compound in preclinical models of diseases with dysregulated apoptosis, such as cancer and neurodegenerative disorders.

By undertaking these investigations, the scientific community can uncover the full therapeutic potential of this potent ROCK1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. glpbio.com [glpbio.com]

- 13. glpbio.com [glpbio.com]

- 14. glpbio.com [glpbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. TUNEL assay [bio-protocol.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. abcam.com [abcam.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. media.cellsignal.com [media.cellsignal.com]

- 31. aurorabiolabs.com [aurorabiolabs.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. edspace.american.edu [edspace.american.edu]

The Effects of Rho-Kinase-IN-3 on Cell Morphology and Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated effects of Rho-Kinase-IN-3, a potent and selective ROCK1 inhibitor, on cell morphology and adhesion. Due to the limited publicly available data specifically on this compound, this document leverages extensive research on the well-characterized pan-ROCK inhibitor, Y-27632, to provide detailed experimental protocols and expected outcomes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of selective ROCK1 inhibition in areas such as hypertension, cancer, and other cellular processes governed by the Rho-ROCK signaling pathway.

Introduction to this compound and the Rho-ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and, consequently, play a pivotal role in cell morphology, adhesion, and migration.[1][2][3][4] The Rho/ROCK signaling pathway is activated by the small GTPase RhoA.[4] Upon activation, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of MLC phosphatase, leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions.[5][6]

This compound, also referred to as compound 12 in initial discovery studies, is a potent and selective inhibitor of ROCK1 with a reported IC50 of 8 nM.[7] This selectivity for ROCK1 over ROCK2 may offer a more targeted therapeutic approach with potentially fewer off-target effects. This guide will explore the expected cellular impacts of this inhibitor.

Quantitative Data Presentation

Quantitative data for this compound is limited. The table below summarizes its known inhibitory activity. For comparative purposes and to guide experimental design, representative quantitative data for the widely studied pan-ROCK inhibitor Y-27632 on cell morphology and adhesion are also provided.

Table 1: Inhibitor Potency

| Inhibitor | Target | IC50 / Ki | Reference |

| This compound | ROCK1 | 8 nM (IC50) | [7] |

| Y-27632 | ROCK1 | 140 nM (Ki) | [8] |

Table 2: Representative Effects of ROCK Inhibition (using Y-27632 as a model) on Cell Morphology and Adhesion

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Cell Morphology | ||||

| Cell Area | Human Retinal Pigment Epithelium (RPE) | 10 µM Y-27632 | Increase from 1990.8 µm² to 2969.6 µm² | [9] |

| Cell Shape | Human Prostate Cells | 10-50 µM Y-27632 | Deformed and atrophic morphology | [10] |

| Neurite Outgrowth | iPSC-derived neurons | 5-50 µM Y-27632 | Increased neurite length and branching (short-term) | [11] |

| Cell Adhesion | ||||

| Cell Attachment | Human Corneal Endothelial Cells | 10 µM Y-27632 | Significantly enhanced adhesion | [12] |

| Focal Adhesion Size | Migrating Myoblasts | 10 µM Y-27632 | Significant reduction in size | [13] |

| Focal Adhesion Number | Migrating Myoblasts | 10 µM Y-27632 | Significant 2-fold increase | [13] |

| Traction Forces | U2OS cells | 1-10 µM Y-27632 | Dose-dependent reduction | [2] |

Signaling Pathways and Experimental Workflows

The Rho-ROCK Signaling Pathway

The following diagram illustrates the core components of the Rho-ROCK signaling pathway and the points of intervention by ROCK inhibitors.

Caption: The Rho-ROCK signaling pathway and its downstream effects.

Experimental Workflow for Assessing Cell Morphology

This diagram outlines a typical workflow for analyzing changes in cell morphology following treatment with a ROCK inhibitor.

Caption: Workflow for cell morphology analysis after ROCK inhibition.

Experimental Workflow for Cell Adhesion Assay

This diagram illustrates a standard protocol for a cell adhesion assay.

Caption: Workflow for a quantitative cell adhesion assay.

Detailed Experimental Protocols

The following protocols are based on the use of the well-characterized ROCK inhibitor Y-27632 and can be adapted for studies with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for this compound, starting with concentrations around its IC50 of 8 nM.

Analysis of Actin Cytoskeleton and Cell Morphology

Objective: To visualize and quantify changes in the actin cytoskeleton and overall cell morphology following ROCK inhibition.

Materials:

-

Cell line of interest (e.g., HeLa, NIH 3T3, or a specific cancer cell line)

-

Complete culture medium

-

Glass coverslips

-

This compound or Y-27632

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Sterilize glass coverslips and place them in a 24-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

-

Cell Culture: Incubate the cells in complete culture medium at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for attachment and spreading.

-

Inhibitor Treatment: Prepare a stock solution of this compound or Y-27632 in a suitable solvent (e.g., DMSO). Dilute the inhibitor in pre-warmed culture medium to the desired final concentrations. For Y-27632, a common working concentration is 10 µM.[10][11] For this compound, a starting range of 1-100 nM is recommended. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for the desired treatment duration. A time course of 1, 6, and 24 hours is often informative.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in PBS for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images using software such as ImageJ or CellProfiler to quantify cell area, circularity, and the presence and organization of actin stress fibers.[14]

Quantitative Cell Adhesion Assay

Objective: To quantify the effect of ROCK inhibition on the ability of cells to adhere to an extracellular matrix substrate.

Materials:

-

Cell line of interest

-

Serum-free culture medium

-

96-well tissue culture plate

-

Extracellular matrix protein (e.g., Fibronectin, 10 µg/mL in PBS)

-

Bovine Serum Albumin (BSA), 1% in PBS

-

This compound or Y-27632

-

PBS

-

0.1% Crystal Violet solution

-

10% Acetic Acid

-

Plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with 50 µL of fibronectin solution. Incubate for 1 hour at 37°C. As a negative control, coat some wells with 1% BSA.

-

Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 100 µL of 1% BSA to each well and incubating for 30 minutes at 37°C.

-

Cell Preparation: While the plate is blocking, harvest the cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface receptors. Wash the cells with serum-free medium and resuspend them to a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Inhibitor Treatment: Add this compound or Y-27632 to the cell suspension at the desired final concentration.

-

Cell Seeding: Aspirate the blocking solution from the plate and add 100 µL of the cell suspension to each well.

-

Adhesion Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 100 µL of 4% PFA for 10 minutes. Wash with PBS and then add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

-

Dye Solubilization: Wash the wells extensively with water until the water runs clear. Air dry the plate. Add 100 µL of 10% acetic acid to each well to solubilize the dye.

-

Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Expected Effects and Interpretation

Effects on Cell Morphology

Inhibition of ROCK is expected to lead to a significant alteration in cell morphology due to the disruption of the actin cytoskeleton.[15]

-

Loss of Stress Fibers: One of the most prominent effects is the disassembly of actin stress fibers.[16][17] This results in a more relaxed and less contractile cellular phenotype.

-

Changes in Cell Shape: Cells may lose their flattened, polygonal shape and become more stellate or rounded.[10][18] In some cell types, ROCK inhibition can promote a more spread morphology.[19]

-

Increased Neurite Outgrowth: In neuronal cells, ROCK inhibition is known to promote neurite extension and branching by reducing the contractile forces that lead to growth cone collapse.[11]

Effects on Cell Adhesion

The role of ROCK in cell adhesion is complex and can be cell-type and context-dependent.

-

Focal Adhesion Dynamics: ROCK activity is crucial for the maturation of large, stable focal adhesions.[13] Inhibition of ROCK typically leads to a decrease in the size of focal adhesions and an increase in their number, suggesting a shift towards more dynamic, nascent adhesions.[13]

-

Cell Attachment: While ROCK inhibition disrupts mature focal adhesions, it can paradoxically enhance the initial attachment and spreading of some cell types on certain substrates.[9][12][16] This may be due to the reduction in actomyosin contractility, allowing for more efficient initial cell-substrate interactions.

Conclusion

This compound is a potent and selective inhibitor of ROCK1 that holds promise for targeted therapeutic interventions. While specific data on its cellular effects are not yet widely available, the extensive knowledge of the Rho-ROCK pathway and the effects of other ROCK inhibitors like Y-27632 provide a strong framework for designing and interpreting experiments. The protocols and expected outcomes detailed in this guide offer a starting point for researchers to investigate the impact of selective ROCK1 inhibition on cell morphology and adhesion, paving the way for a deeper understanding of its biological functions and therapeutic potential. It is imperative that researchers validate these protocols and findings specifically for this compound in their experimental systems.

References

- 1. A tissue boundary orchestrates the segregation of inner ear sensory organs | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK270822A | 864082-23-5 | MOLNOVA [molnova.com]

- 6. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROCK inhibitor enhances adhesion and wound healing of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Morphomechanical and structural changes induced by ROCK inhibitor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of Rho-Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Rho-Kinase (ROCK) inhibitors, critical molecules in the study of cellular processes and the development of therapeutics for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. Due to the high degree of homology within the ATP-binding sites of the human kinome, achieving inhibitor selectivity is a significant challenge. This guide will delve into the methodologies used to assess inhibitor selectivity, present available data for representative ROCK inhibitors, and illustrate the key signaling pathways and experimental workflows.

The Rho-Kinase (ROCK) Signaling Pathway

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA.[1] The RhoA/ROCK pathway plays a crucial role in regulating a variety of fundamental cellular functions, including contraction, motility, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous pathologies. ROCK inhibitors act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates.

The core of the ROCK signaling pathway begins with the activation of RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state. Upon activation by guanine nucleotide exchange factors (GEFs), GTP-bound RhoA binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1). Phosphorylation of MLC increases myosin ATPase activity and promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. By phosphorylating and inactivating MYPT1, ROCK further enhances MLC phosphorylation.

Selectivity Profiling of ROCK Inhibitors

The development of potent and selective ROCK inhibitors is a key objective in drug discovery.[2] Non-selective kinase inhibitors can lead to off-target effects and associated toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is essential.

Experimental Methodologies for Kinase Inhibitor Profiling

Several methods are employed to determine the selectivity of kinase inhibitors:

-

In Vitro Kinase Panels: This is a common and direct method to assess inhibitor selectivity. The compound of interest is tested against a large panel of purified kinases, often representing a significant portion of the human kinome.[3][4] The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50). These assays often utilize radiometric methods (e.g., measuring the incorporation of 33P-ATP into a substrate) or non-radiometric methods like fluorescence-based assays or luminescence-based ADP detection platforms.

-

Chemoproteomics: This approach allows for the assessment of inhibitor binding to kinases in a more physiological context, such as within a cell lysate or even in living cells.[5][6] One common technique is the use of "kinobeads," which are affinity resins containing immobilized non-selective kinase inhibitors.[6] In a competitive binding experiment, a cell lysate is pre-incubated with the test inhibitor before being applied to the kinobeads. The degree to which the test inhibitor prevents the binding of kinases to the beads is then quantified, often by mass spectrometry. This method can identify both known and unexpected targets of a compound.[6]

The general workflow for in vitro kinase inhibitor profiling is depicted below:

Quantitative Data for Representative ROCK Inhibitors

While specific data for "Rho-Kinase-IN-3" is not publicly available, the following tables summarize the selectivity data for some well-characterized ROCK inhibitors. It is important to note that the selectivity of an inhibitor is highly dependent on the panel of kinases it is screened against and the specific assay conditions.

Table 1: Potency of Common ROCK Inhibitors

| Inhibitor | Target | IC50 / Ki | Notes |

| Fasudil | ROCK | Ki = 0.40 µM | Non-isoform selective.[7] |

| Y-27632 | ROCK | - | Non-isoform selective.[7] |

| GSK429286 | ROCK1/2 | - | High selectivity for ROCK1 and ROCK2.[3][4] |

| SLx-2119 | ROCK2 | - | Reported to be a ROCK2 selective compound.[2] |

Table 2: Off-Target Effects of Fasudil and Y-27632

| Inhibitor | Off-Target Kinase | IC50 | Fold Selectivity vs. ROCK (approx.) |

| Fasudil | PKA | ~2 µM | ~5-fold |

| PKC isoforms | 20-100 µM | 50 to 250-fold | |

| Raf1, ERK, p38 | >100 µM | >250-fold | |

| Y-27632 | PKA, PKC, etc. | - | Shown to be non-selective against 4 out of 25 tested kinases in one study.[2] |

Note: The exact fold selectivity can vary based on the specific ROCK IC50/Ki value used for comparison and the assay conditions.

Conclusion

The selectivity profile of a Rho-Kinase inhibitor is a critical determinant of its utility as both a research tool and a potential therapeutic agent. A thorough characterization using a combination of in vitro kinase panels and cellular chemoproteomic approaches is necessary to understand its on-target potency and off-target liabilities. While highly selective inhibitors are often sought, in some cases, a multi-targeted profile may offer therapeutic advantages. The continued development of novel ROCK inhibitors with improved potency and well-defined selectivity profiles will be crucial for advancing our understanding of ROCK biology and for the development of new medicines targeting the Rho-kinase pathway.

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Rho-Kinase Inhibition in Cancer Cell Migration: A Technical Guide

Disclaimer: As of the latest literature search, "Rho-Kinase-IN-3" is not a widely recognized or published Rho-kinase (ROCK) inhibitor. Therefore, this technical guide utilizes data from well-characterized and extensively studied ROCK inhibitors, such as Y-27632, Fasudil, and RKI-1447 , as representative examples to illustrate the effects of ROCK inhibition on cancer cell migration. This approach provides a comprehensive overview of the expected outcomes and mechanisms of action for a compound within this inhibitor class.

This guide is intended for researchers, scientists, and drug development professionals interested in the role of Rho-kinase signaling in cancer cell motility and the therapeutic potential of its inhibition.

Introduction to Rho-Kinase and its Role in Cancer Cell Migration

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[2] In the context of cancer, upregulation of the Rho/ROCK pathway is frequently observed and is associated with increased tumor cell migration, invasion, and metastasis.[3]

ROCK activation leads to the phosphorylation of several downstream substrates that promote actomyosin contractility and stress fiber formation, key processes in cell movement. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately increase the phosphorylation of MLC, and LIM kinase (LIMK), which inactivates cofilin, an actin-depolymerizing factor.[1][4] By inhibiting ROCK, the migratory and invasive capabilities of cancer cells can be significantly attenuated, making ROCK an attractive target for anti-cancer therapies.[3]

Quantitative Data on the Effects of ROCK Inhibitors on Cancer Cell Migration

The following tables summarize the quantitative effects of representative ROCK inhibitors on various cancer cell lines, as determined by common in vitro migration and invasion assays.

Table 1: Effect of ROCK Inhibitors on Cancer Cell Migration in Transwell Assays

| Inhibitor | Cancer Cell Line | Concentration | Effect on Migration/Invasion | Reference |

| Fasudil | 95D (Lung Carcinoma) | 0.75 mg/mL | Migrated cells/field: 20.67 ± 2.81 (vs. 43.17 ± 3.06 in control) | [5] |

| Fasudil | 95D (Lung Carcinoma) | 0.75 mg/mL | Invading cells/field: 18.56 ± 2.78 (vs. 40.23 ± 3.15 in control) | [5] |

| Fasudil | Glioma Cells | 100 µM | Reduced trans-membrane migration to 25.36% of control | [6] |

| Y-27632 | Glioma Cells | 500 µM | Reduced trans-membrane migration to 17.14% of control | [6] |

| RKI-1447 | MDA-MB-231 (Breast Cancer) | 1 µM | 53% inhibition of serum-induced invasion | [7] |

| RKI-1447 | MDA-MB-231 (Breast Cancer) | 10 µM | 85% inhibition of serum-induced invasion | [7] |

| Y-27632 | T24 (Bladder Cancer) | 25, 50, 75 µmol/l | Concentration-dependent inhibition of invasion | [8] |

| Y-27632 | 5637 (Bladder Cancer) | 25, 50, 75 µmol/l | Concentration-dependent inhibition of invasion | [8] |

Table 2: Effect of ROCK Inhibitors on Cancer Cell Migration in Wound Healing Assays

| Inhibitor | Cancer Cell Line | Concentration | Observation | Reference |

| RKI-1447 | MDA-MB-231 (Breast Cancer) | 1 µM and 10 µM | Inhibition of scratch-induced migration at 24 hours | [7] |

| Y-27632 | Human Cardiac Stem Cells | 10 µM | 50% wound closure at ~6.5 hours (vs. ~10 hours in control) | [9] |

Note: While the referenced study on Y-27632 was on cardiac stem cells, the quantitative methodology is directly applicable to cancer cell migration studies.

Table 3: Effect of ROCK Inhibitors on Downstream Signaling Molecules

| Inhibitor | Cancer Cell Line | Concentration | Effect on Downstream Target | Reference |

| RKI-1447 | MDA-MB-231 (Breast Cancer) | Starts at 100 nM | Concentration-dependent decrease in P-MLC-2 levels | [7] |

| Fasudil | 95D (Lung Carcinoma) | 0.75 mg/mL | 29.4% reduction in MYPT1 | [5] |

| Fasudil | SU86.86 (Pancreatic Cancer) | 1-50 µM | Concentration-dependent decrease in pMYPT1 (Thr696) | [10][11] |

| Y-27632 | T24 & 5637 (Bladder Cancer) | Not specified | Suppression of MLCK phosphorylation | [8] |

Signaling Pathways and Experimental Workflows

Rho/ROCK Signaling Pathway in Cancer Cell Migration

The following diagram illustrates the central role of the Rho/ROCK pathway in regulating the cellular machinery required for cancer cell migration.

Caption: Rho/ROCK signaling pathway in cancer cell migration.

Experimental Workflow: Wound Healing (Scratch) Assay

This diagram outlines the typical steps involved in performing a wound healing assay to assess collective cell migration.

References

- 1. mdpi.com [mdpi.com]

- 2. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Effect of Fasudil treatment on the phosphorylation of ROCK1 substrate MYPT1. - Public Library of Science - Figshare [plos.figshare.com]

The Role of Rho-Kinase Inhibition in the Regulation of Smooth Muscle Contraction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rho-Kinase Pathway in Smooth Muscle Physiology

Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the regulation of blood pressure, airway resistance, and gastrointestinal motility. The contraction of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). While the influx of intracellular calcium ([Ca2+]i) and subsequent activation of Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) is a primary driver of MLC20 phosphorylation, a parallel and crucial pathway, known as the Ca2+ sensitization pathway, is regulated by the small GTPase RhoA and its downstream effector, Rho-Kinase (ROCK).[1][2]

The RhoA/ROCK pathway plays a significant role in maintaining sustained smooth muscle contraction and is implicated in the pathophysiology of diseases characterized by smooth muscle hypercontraction, such as hypertension and vasospasm.[1][3][4] Consequently, ROCK has emerged as a major therapeutic target for a range of cardiovascular and other disorders. This guide provides an in-depth overview of the ROCK signaling pathway, the mechanism of its inhibition, and the experimental methodologies used to study its function in smooth muscle contraction.

The RhoA/Rho-Kinase Signaling Pathway

The activation of G-protein-coupled receptors (GPCRs) by various agonists (e.g., norepinephrine, endothelin-1) initiates the RhoA/ROCK signaling cascade.[5][6]

Pathway Description:

-

RhoA Activation: Agonist binding to a GPCR activates heterotrimeric G-proteins (primarily Gα12/13). This promotes the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active, GTP-bound state.[2][7]

-

ROCK Activation: Active, membrane-bound RhoA binds to and activates ROCK.[8] There are two known isoforms of ROCK: ROCK1 (ROKβ) and ROCK2 (ROKα).[5]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): The primary mechanism by which ROCK promotes smooth muscle contraction is through the inhibition of MLCP.[9][10] This occurs via two main downstream events:

-

Phosphorylation of MYPT1: ROCK directly phosphorylates the myosin-binding subunit of MLCP (MYPT1) at specific inhibitory sites (e.g., Thr696 and Thr853).[9][11] This phosphorylation event inhibits the catalytic activity of MLCP.

-

Phosphorylation of CPI-17: ROCK can also phosphorylate and activate the protein kinase C-potentiated inhibitor protein of 17 kDa (CPI-17).[12][13] Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP.

-

-

Increased MLC20 Phosphorylation: By inhibiting MLCP, ROCK shifts the kinase/phosphatase balance, leading to a net increase in the phosphorylation level of MLC20 for a given concentration of intracellular Ca2+. This "Ca2+ sensitization" results in sustained smooth muscle contraction.[5]

-

Direct MLC20 Phosphorylation: Some studies suggest that ROCK may also directly phosphorylate MLC20, although the primary mechanism is considered to be MLCP inhibition.[10][14]

Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.

Mechanism of Action of Rho-Kinase Inhibitors

ROCK inhibitors are typically ATP-competitive small molecules that target the kinase domain of ROCK1 and ROCK2. By binding to the ATP pocket, they prevent the phosphorylation of downstream ROCK substrates, thereby blocking the signaling cascade.

Caption: Mechanism of action of a Rho-Kinase inhibitor on the signaling cascade.

Quantitative Data on Rho-Kinase Inhibitors

The potency and effect of ROCK inhibitors can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Inhibitor | Target(s) | IC50 | Effect on Smooth Muscle | Reference |

| Y-27632 | ROCK1/ROCK2 | ~1.4-2.5 µM | Inhibits myogenic tone in cerebral arteries in a concentration-dependent manner. | [15] |

| GSK 576371 | ROCK | IC50 for frequency of spontaneous contractions: 0.17 µM; IC50 for force: 0.023 µM | Suppresses force and frequency of spontaneous contractions in rabbit detrusor muscle. | [16] |

| Hydroxyfasudil | ROCK2 | ~0.33 µM | Abolishes the increase in ROCK activity in ischemic cortex. | [17] |

Note: IC50 values can vary depending on the specific assay conditions, tissue type, and species.

| Experimental Finding | Method | Result | Reference |

| Effect on MLC Phosphorylation | 2-D Gel Electrophoresis | GSK 576371 (0.01 µM) significantly decreased basal myosin light chain phosphorylation from 28.0 ± 3.9% to 13.5 ± 1.9%. | [16] |

| ROCK Activity in Ischemia | Western Blot (p-MBS/total MBS ratio) | ROCK activity increased ~3-fold in ischemic core. Y-27632 and Hydroxyfasudil abolished this increase. | [17][18] |

| ROCK Activity in Polyvascular Disease | Leukocyte MBS Phosphorylation Assay | ROCK activity was incrementally increased in patients with Coronary Artery Disease (CAD), Peripheral Artery Disease (PAD), and combined CAD/PAD compared to controls. |

Experimental Protocols

Isometric Tension Studies for Smooth Muscle Contraction

This protocol is used to measure the contractile force of isolated smooth muscle tissue in response to agonists and inhibitors.

Methodology:

-

Tissue Preparation: Euthanize the animal model (e.g., rabbit, rat) and dissect the desired smooth muscle tissue (e.g., aorta, bladder detrusor).[16] Place the tissue in a cold, oxygenated physiological salt solution (PSS).

-

Mounting: Cut the tissue into small strips (e.g., 2x10 mm) and mount them in an organ bath chamber containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, wash the tissue with fresh PSS every 15-20 minutes.

-

Viability Check: Contract the tissue with a high-potassium solution (e.g., 80 mM KCl) to ensure viability. Wash and return to baseline.

-

Experimental Procedure:

-

Induce a sustained contraction with a specific agonist (e.g., phenylephrine, U-46619).

-

Once the contraction reaches a stable plateau, add the ROCK inhibitor (e.g., this compound) in a cumulative, concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contracted tone. Plot the concentration-response curve and calculate the IC50 value.

Caption: Workflow for an isometric tension study.

Western Blotting for Phosphorylation Status of MYPT1 and MLC20

This method quantifies the level of protein phosphorylation, providing a direct measure of the ROCK pathway's activity.

Methodology:

-

Tissue/Cell Treatment: Treat smooth muscle strips or cultured cells with agonists and/or inhibitors for a specified time.

-

Flash Freezing: Immediately after treatment, flash-freeze the samples in liquid nitrogen to halt all enzymatic activity and preserve the phosphorylation state.

-

Protein Extraction: Homogenize the frozen tissue in a lysis buffer containing phosphatase and protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., 5% milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-MYPT1 (Thr853) or anti-phospho-MLC20 (Ser19)). Also, probe separate blots with antibodies for the total (phosphorylated and unphosphorylated) protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal on X-ray film or with a digital imager.

-